![molecular formula C18H23N3O2 B5419326 N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide](/img/structure/B5419326.png)

N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the strategic combination of cyclohexanecarboxamide derivatives with various functional groups, aiming to achieve targeted chemical structures with desired properties. For instance, the formation of compounds like N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide involves sophisticated synthetic routes that highlight the complexity and specificity required in constructing such molecules (McLaughlin et al., 2016).

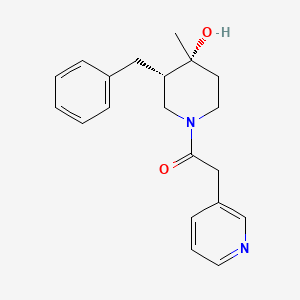

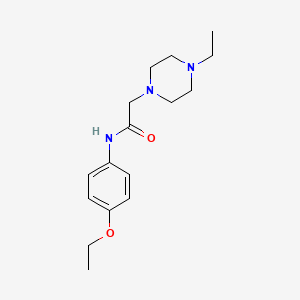

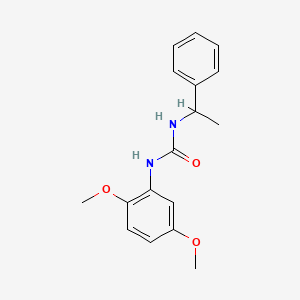

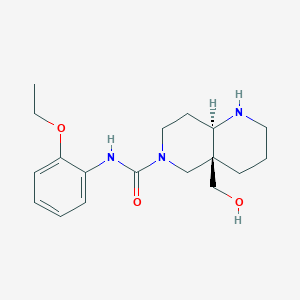

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxamide derivatives is characterized by detailed spectroscopic and crystallographic analyses. For example, compounds like N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide have been studied using single-crystal X-ray diffraction to reveal their triclinic space group and chair conformation of the cyclohexane ring, highlighting the detailed geometric parameters that define the molecular conformation and stability (Özer et al., 2009).

Chemical Reactions and Properties

Cyclohexanecarboxamide derivatives undergo various chemical reactions that elucidate their reactivity and functional versatility. For instance, reactions involving nitrile oxides and alkyl N-(diphenylmethylene)-α,β-dehydroamino acids demonstrate the reactivity of these compounds towards 1,3-dipolar cycloadditions, leading to the formation of isoxazole and oxadiazole derivatives. Such reactions underscore the compounds' potential in synthesizing a wide array of heterocyclic structures (Balsamini et al., 1992).

Physical Properties Analysis

The physical properties of cyclohexanecarboxamide derivatives, such as solubility, glass transition temperatures, and thermal stability, are crucial for their potential applications. For example, polyamides synthesized from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane show good solubility in polar organic solvents, high glass transition temperatures, and excellent thermal stability, indicating their suitability for high-performance material applications (Yang et al., 1999).

Chemical Properties Analysis

The chemical properties of cyclohexanecarboxamide derivatives, including their reactivity with various chemical agents and their participation in specific chemical transformations, are fundamental to understanding their utility. The formation of cyclohexano[c]1,2,5-oxadiazole from 1,2-cyclohexanedione dioxime through reactions with thionyl chloride in liquid sulfur dioxide exemplifies the novel pathways through which these compounds can be synthesized and their potential for creating new chemical entities (Tokura et al., 1961).

properties

IUPAC Name |

N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-12-8-6-7-11-15(12)16-20-18(23-21-16)13(2)19-17(22)14-9-4-3-5-10-14/h6-8,11,13-14H,3-5,9-10H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCNFDKXFQFOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5419248.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-3-piperidinecarboxamide](/img/structure/B5419258.png)

![7-acetyl-6-(4-ethoxy-3-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5419264.png)

![1'-[(3-hydroxypyridin-2-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5419282.png)

![(1R,5R,11aS)-3-[(5-chloropyridin-2-yl)carbonyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5419287.png)

![4-(4-ethyl-1H-pyrazol-5-yl)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]piperidine](/img/structure/B5419289.png)

![2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5419299.png)

![(1R*,2R*,6S*,7S*)-4-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5419306.png)

![2-ethyl-6-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5419320.png)